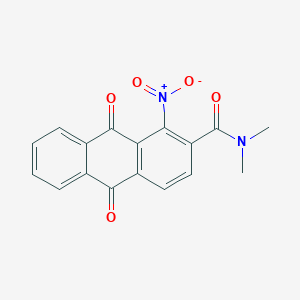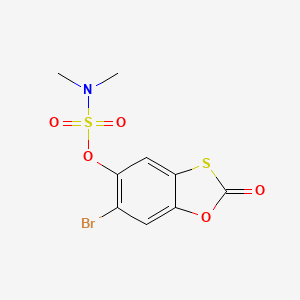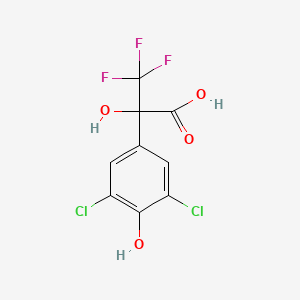![molecular formula C15H8F3N5O4S B15005877 5-(2-Nitrophenyl)-3-([2-nitro-4-(trifluoromethyl)phenyl]sulfanyl)-1H-1,2,4-triazole](/img/structure/B15005877.png)
5-(2-Nitrophenyl)-3-([2-nitro-4-(trifluoromethyl)phenyl]sulfanyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Nitrophenyl)-3-([2-nitro-4-(trifluoromethyl)phenyl]sulfanyl)-1H-1,2,4-triazole is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and sulfanyl groups attached to a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitrophenyl)-3-([2-nitro-4-(trifluoromethyl)phenyl]sulfanyl)-1H-1,2,4-triazole typically involves multi-step organic reactions. One common approach is the reaction of 2-nitrophenylhydrazine with carbon disulfide to form a hydrazinecarbothioamide intermediate. This intermediate is then reacted with 2-nitro-4-(trifluoromethyl)benzenesulfenyl chloride under basic conditions to yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Nitrophenyl)-3-([2-nitro-4-(trifluoromethyl)phenyl]sulfanyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Nitrophenyl)-3-([2-nitro-4-(trifluoromethyl)phenyl]sulfanyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Wirkmechanismus
The mechanism of action of 5-(2-Nitrophenyl)-3-([2-nitro-4-(trifluoromethyl)phenyl]sulfanyl)-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Nitrophenyl)furfural: Another nitro-containing compound with applications in organic synthesis.
2-nitro-1-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4-(trifluoromethyl)benzene: Shares structural similarities and is used in similar applications.
Uniqueness
5-(2-Nitrophenyl)-3-([2-nitro-4-(trifluoromethyl)phenyl]sulfanyl)-1H-1,2,4-triazole is unique due to the combination of nitro, trifluoromethyl, and sulfanyl groups attached to a triazole ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H8F3N5O4S |
|---|---|
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
5-(2-nitrophenyl)-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H8F3N5O4S/c16-15(17,18)8-5-6-12(11(7-8)23(26)27)28-14-19-13(20-21-14)9-3-1-2-4-10(9)22(24)25/h1-7H,(H,19,20,21) |
InChI-Schlüssel |
WQBPPKMCNIYSIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-acetylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B15005795.png)
![12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15005799.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B15005802.png)




![N-benzyl-N-{2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B15005823.png)
![4-[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylbutanenitrile](/img/structure/B15005828.png)

![Ethyl 3,5,6-trichloro-4-{[4-(diethylamino)phenyl]amino}pyridine-2-carboxylate](/img/structure/B15005834.png)
![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B15005844.png)
![10-isobutyryl-11-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15005854.png)
![2-Methyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B15005857.png)
